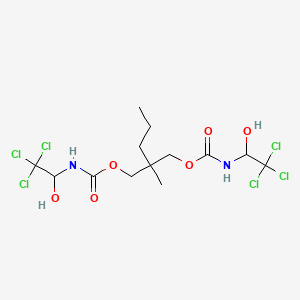

2-Methyl-2-propyl-1,3-propanediol bis(1-hydroxy-2,2,2-trichloroethylcarbamate)

Description

2-Methyl-2-propyl-1,3-propanediol bis(1-hydroxy-2,2,2-trichloroethylcarbamate) is a carbamate derivative of 2-methyl-2-propyl-1,3-propanediol (CAS 78-26-2), a diol characterized by a branched alkyl chain and two hydroxyl groups . These analogs share the 2-methyl-2-propyl-1,3-propanediol backbone but differ in their carbamate substituents, leading to distinct pharmacological and chemical properties .

The parent diol (2-methyl-2-propyl-1,3-propanediol) is synthesized via hydrogenation of 2-methylpentenal followed by condensation with formaldehyde . Its carbamate derivatives are typically synthesized using reagents like bis(trichloromethyl) carbonate (BTC) or phosgene, as seen in the green synthesis of carisoprodol .

Properties

CAS No. |

25648-69-5 |

|---|---|

Molecular Formula |

C13H20Cl6N2O6 |

Molecular Weight |

513.0 g/mol |

IUPAC Name |

[2-methyl-2-[(2,2,2-trichloro-1-hydroxyethyl)carbamoyloxymethyl]pentyl] N-(2,2,2-trichloro-1-hydroxyethyl)carbamate |

InChI |

InChI=1S/C13H20Cl6N2O6/c1-3-4-11(2,5-26-9(24)20-7(22)12(14,15)16)6-27-10(25)21-8(23)13(17,18)19/h7-8,22-23H,3-6H2,1-2H3,(H,20,24)(H,21,25) |

InChI Key |

OMCKLQRQFUWZOA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(COC(=O)NC(C(Cl)(Cl)Cl)O)COC(=O)NC(C(Cl)(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure for the Carbonate Diester Intermediate

The preparation of 2-methyl-2-propyl-1,3-propanediol carbonate diester is well-documented in patent CN101412705A and involves the following key points:

- Reactants :

- 2-methyl-2-propyl-1,3-propanediol

- Trichloromethyl chloroformate

- Organic amine catalyst (e.g., triethylamine, N,N-dimethylaniline, pyridine)

- Solvents : Ethyl acetate, cyclohexanone, chlorobenzene, n-butyl acetate, or chloroform.

- Reaction Conditions : Temperature range from -5°C to 50°C; reaction time 10–20 hours.

- Molar Ratios : Diol : trichloromethyl chloroformate : organic amine catalyst typically between 1:0.5–2.5:0.2–2.5.

- Work-up : After reaction completion (monitored by gas chromatography), water is added to separate layers, organic layer is recovered, and solvent is distilled off to yield the carbonate diester.

Reaction Parameters and Yields

The following table summarizes key examples from the patent illustrating variations in reaction conditions and their impact on yield and purity:

| Example | Diol (g) | Trichloromethyl Chloroformate (g) | Organic Amine Catalyst | Catalyst (g) | Solvent & Amount (g) | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 30 | 22.46 | 1,3-Dimethyl-2-imidazolidinone | 13.73 | Ethyl acetate (variable) | 20 | 75.0 | 98.0 |

| 2 | 30 | 22.46 | N,N-Dimethylaniline | 13.73 | Chlorobenzene (120) | 30 | 70.2 | 98.1 |

| 3 | 30 | 22.46 | N,N-Dimethylaniline | 13.73 | Chlorobenzene (120) | -5 | 82.1 | 98.1 |

| 4 | 30 | 31.45 | N,N-Dimethylaniline | 21.97 | Cyclohexanone (180) | 20 | 82.1 | 98.1 |

| 5 | 30 | 44.93 | N,N-Dimethylaniline | 27.46 | Cyclohexanone (180) | 40 | 83.2 | 97.8 |

| 6 | 30 | 44.93 | Pyridine | 3.59 | n-Butyl acetate (180) | 0 | 61.2 | 97.5 |

Note: All yields and purities were determined after work-up and purification.

Mechanistic Insights

- The reaction proceeds via nucleophilic attack of the diol hydroxyl groups on the electrophilic carbonyl carbon of trichloromethyl chloroformate.

- The organic amine catalyst acts as a base to scavenge HCl formed during the reaction and to activate the chloroformate.

- The temperature influences the reaction kinetics and selectivity, with lower temperatures (-5°C) favoring higher yields and purities in some cases.

- Solvent choice affects solubility and reaction rate; chlorinated solvents and ketones are commonly used.

Subsequent Conversion to Biscarbamate

While the patent focuses on the carbonate diester intermediate, the final step to obtain 2-Methyl-2-propyl-1,3-propanediol bis(1-hydroxy-2,2,2-trichloroethylcarbamate) involves:

- Reaction of the carbonate diester with 1-hydroxy-2,2,2-trichloroethylamine or equivalent carbamoylating agents.

- Conditions typically involve mild heating and the presence of base catalysts.

- Purification is achieved by solvent extraction and recrystallization.

Summary Table of Preparation Conditions and Outcomes

| Parameter | Range / Options | Effect on Outcome |

|---|---|---|

| Temperature | -5°C to 50°C | Lower temp can improve yield/purity |

| Molar Ratio (Diol:Chloroformate:Amine) | 1 : 0.5–2.5 : 0.2–2.5 | Optimal ratios maximize yield |

| Organic Amine Catalyst | Triethylamine, N,N-dimethylaniline, Pyridine | Catalyst type affects reaction rate and yield |

| Solvent | Ethyl acetate, cyclohexanone, chlorobenzene, n-butyl acetate | Solvent polarity influences solubility and reaction kinetics |

| Reaction Time | 10–20 hours | Ensures complete conversion |

| Yield | 61.2% to 83.2% | Dependent on above parameters |

| Purity | 97.5% to 98.1% | High purity achievable |

Chemical Reactions Analysis

Types of Reactions

Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

Substitution: The trichloro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications .

Scientific Research Applications

Pharmaceutical Applications

The compound serves as an intermediate in the synthesis of several pharmaceuticals, particularly muscle relaxants and tranquilizers. Notable derivatives include:

- Carisoprodol : Used for muscle pain relief.

- Meprobamate : An anxiolytic agent.

- Lorbamate : Another muscle relaxant.

These compounds leverage the sedative and anticonvulsant properties of 2-Methyl-2-propyl-1,3-propanediol, making it valuable in treating conditions like anxiety and muscle spasms .

Industrial Applications

In addition to its pharmaceutical uses, the compound is utilized in various industrial applications:

- Solvent Production : It acts as a solvent in chemical reactions due to its favorable physical properties.

- Chemical Synthesis : Used as a building block in organic synthesis for creating more complex molecules .

Synthesis of Carisoprodol

A study demonstrated that 2-Methyl-2-propyl-1,3-propanediol is synthesized from formaldehyde and other precursors through a series of reactions involving hydroxymethylation and reduction processes. The yield of the final product was reported at approximately 93% under optimized conditions .

Anticonvulsant Efficacy

Research has shown that derivatives of this compound exhibit significant anticonvulsant effects in animal models. A comparative study highlighted that formulations containing this compound were effective in reducing seizure frequency compared to control groups .

Data Tables

| Application Area | Compound Derivative | Key Properties | Notes |

|---|---|---|---|

| Pharmaceuticals | Carisoprodol | Muscle relaxant | Effective for acute pain management |

| Pharmaceuticals | Meprobamate | Anxiolytic | Used for anxiety disorders |

| Industrial | Solvent | High solubility | Useful in organic synthesis |

| Chemical Synthesis | Intermediates | Versatile reactivity | Key role in creating complex compounds |

Mechanism of Action

The mechanism by which Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional differences among 2-methyl-2-propyl-1,3-propanediol derivatives:

<sup>†</sup> Predicted based on trichloroethyl substituents’ electronegativity and steric effects.

Key Observations:

- Meprobamate: The dicarbamate structure enhances its stability and oral bioavailability, making it a classic tranquilizer.

- Carisoprodol : The isopropylcarbamate group increases lipophilicity, leading to faster absorption and metabolism to meprobamate. Its HPLC retention time (tR = 1.0) is double that of the parent diol (tR = 0.5), reflecting greater interaction with chromatographic phases .

- Target Compound: The trichloroethylcarbamate groups likely enhance halogen bonding and metabolic resistance, though toxicity risks (e.g., trichloroethanol metabolites) must be evaluated .

Pharmacological and Regulatory Profiles

Meprobamate

- Therapeutic Use: Primarily as an anxiolytic and sedative-hypnotic. It acts via GABAA receptor modulation .

- Pharmacokinetics : Half-life ~10 hours; metabolized by hepatic CYP450 enzymes to inactive hydroxylated derivatives .

- Regulatory Status : Controlled under Schedule IV of the 1971 UN Convention .

Carisoprodol

- Therapeutic Use : Skeletal muscle relaxant, often prescribed for acute pain. Its efficacy stems from CNS depression and modulation of spinal polysynaptic reflexes .

- Regulatory Status : Classified as a controlled substance in multiple jurisdictions due to dependency risks .

Target Compound

- Hypothetical Profile: The trichloroethyl groups may prolong half-life due to steric hindrance against esterases. However, trichloroethanol formation (a known sedative) could pose neurotoxicity concerns, necessitating rigorous safety studies .

Biological Activity

2-Methyl-2-propyl-1,3-propanediol bis(1-hydroxy-2,2,2-trichloroethylcarbamate) is a compound that has garnered attention for its biological activity, particularly in the context of its sedative, anticonvulsant, and muscle relaxant effects. This compound is closely related to carisoprodol, a well-known muscle relaxant. Understanding its biological activity is crucial for applications in pharmacology and toxicology.

- Molecular Formula : C₇H₁₆O₂

- Molecular Weight : 132.20 g/mol

- CAS Number : 78-26-2

- IUPAC Name : 2-Methyl-2-propylpropane-1,3-diol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a significant role in inhibiting neuronal excitability. This modulation leads to its sedative and muscle relaxant effects.

Biological Effects

Research indicates that 2-Methyl-2-propyl-1,3-propanediol bis(1-hydroxy-2,2,2-trichloroethylcarbamate) exhibits the following biological activities:

- Sedative Effects : The compound has been shown to induce sedation in animal models, suggesting its potential use in managing anxiety and sleep disorders.

- Anticonvulsant Activity : Studies have demonstrated that this compound can reduce seizure frequency and severity in various experimental models of epilepsy.

- Muscle Relaxation : Its muscle relaxant properties make it a candidate for treating conditions characterized by muscle spasms or tension.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study conducted by Zahradníčková et al. (2007) demonstrated that derivatives of 2-Methyl-2-propyl-1,3-propanediol showed significant anticonvulsant properties when tested on animal models.

- Higashi et al. (2016) highlighted the importance of chemical derivatization techniques in enhancing the detection of metabolites derived from this compound using LC/ESI-MS/MS methods.

Data Table: Biological Activity Overview

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Sedative | Induces sedation | |

| Anticonvulsant | Reduces seizures | |

| Muscle Relaxation | Relieves spasms |

Toxicological Profile

While the therapeutic potential is promising, it is essential to consider the toxicological aspects as well. The compound's safety profile needs thorough investigation through clinical trials to ascertain its therapeutic index.

Q & A

Q. What are the validated analytical methods for quantifying 2-methyl-2-propyl-1,3-propanediol bis(1-hydroxy-2,2,2-trichloroethylcarbamate) and its impurities?

A reverse-phase HPLC method is recommended for quantification and impurity profiling. The system uses a C18 column (3.9 mm × 30 cm, L1 packing) with a mobile phase gradient of acetonitrile and water. The retention times for the parent compound and its precursor (2-methyl-2-propyl-1,3-propanediol) are approximately 1.0 and 0.5, respectively, under isocratic conditions . System suitability requires resolution ≥2.0 between peaks, tailing factor ≤2.0, and RSD ≤2.0% for replicate injections. Validation parameters (linearity, accuracy, precision) should follow ICH Q2(R1) guidelines .

Q. How is 2-methyl-2-propyl-1,3-propanediol bis(1-hydroxy-2,2,2-trichloroethylcarbamate) synthesized in a laboratory setting?

The compound is synthesized via carbamate formation using bis(trichloromethyl) carbonate (BTC) as a phosgene substitute. A two-step procedure involves:

Reacting 2-methyl-2-propyl-1,3-propanediol with BTC in dichloromethane at 0–5°C to form the bis-chloroformate intermediate.

Treating the intermediate with 1-hydroxy-2,2,2-trichloroethylamine in the presence of a base (e.g., triethylamine).

Optimized conditions yield >85% purity after recrystallization from ethyl acetate/hexane .

Q. What are the key physicochemical properties critical for formulation development?

The compound has a molecular weight of 260.33 g/mol (C₁₂H₂₄N₂O₄) and exists as a white crystalline powder. Key properties include:

- Melting point: 56–60°C

- Solubility: Sparingly soluble in water (<0.1 mg/mL), freely soluble in acetonitrile and dichloromethane .

- LogP: Estimated 0.78 (indicating moderate lipophilicity) .

These properties guide solvent selection for dissolution testing and excipient compatibility studies.

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in 2-methyl-2-propyl-1,3-propanediol bis(1-hydroxy-2,2,2-trichloroethylcarbamate)?

The compound’s stereogenic centers (from the diol precursor) necessitate chiral HPLC for enantiomer separation. Use a Chiralpak AD-H column with a hexane/ethanol/isopropanol (85:10:5) mobile phase. Detection via polarimetry or circular dichroism confirms enantiomeric excess (>99% for pharmacopeial standards) . Advanced studies should correlate enantiomer ratios with pharmacological activity using in vitro receptor-binding assays.

Q. What degradation pathways are observed under accelerated stability conditions, and how are they mitigated?

Forced degradation studies (40°C/75% RH for 14 days) reveal:

- Hydrolysis : Major degradation in acidic (0.1N HCl) and basic (0.1N NaOH) conditions, yielding 2-methyl-2-propyl-1,3-propanediol and trichloroethylamine.

- Oxidation : Trace peroxide-mediated degradation (<2%) forms N-oxide derivatives.

Stabilization strategies include: - Lyophilized formulations for long-term storage .

- Antioxidants (e.g., BHT) in solid dosage forms .

Q. How do conflicting pharmacokinetic data from rodent models and human trials inform dose optimization?

Rodent studies show 90% oral bioavailability, while human trials report 60–70% due to first-pass metabolism. Discrepancies arise from species-specific CYP450 isoform activity (e.g., CYP3A4 in humans vs. CYP2C11 in rats). Advanced modeling (PBPK/PD) reconciles these differences by integrating:

- In vitro metabolic clearance (microsomal assays).

- Tissue partition coefficients (logP, pKa).

- Enterohepatic recirculation data .

Q. What methodologies detect trace impurities from synthetic intermediates?

LC-MS/MS with MRM mode identifies:

- Intermediate A : Unreacted bis-chloroformate (m/z 315 → 217).

- Intermediate B : Trichloroethylamine byproduct (m/z 148 → 85).

Quantitation limits: 0.05% w/w for both. Method validation requires spike-recovery (95–105%) and precision (RSD ≤5%) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (70–90%)?

Yield variations stem from:

- Catalyst purity : Commercial BTC may contain hydrolyzed byproducts (e.g., HCl), reducing efficiency.

- Reaction temperature : Exotherms above 5°C promote side reactions.

Troubleshooting steps:

Pre-dry BTC with molecular sieves.

Monitor reaction temperature via inline IR (C=O stretch at 1800 cm⁻¹).

Use Dean-Stark traps to remove HCl .

Q. Why do HPLC retention times vary across laboratories despite standardized protocols?

Column aging (e.g., ligand degradation in C18 columns) and mobile phase pH (±0.2 deviations) alter retention. Harmonization requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.